molecular formula C10H12Br2 B1334969 1,4-Bis(bromomethyl)-2,5-dimethylbenzene CAS No. 35168-62-8

1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Cat. No. B1334969
CAS RN: 35168-62-8
M. Wt: 292.01 g/mol
InChI Key: MUSYLRHTIZVVCB-UHFFFAOYSA-N
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Description

The compound 1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a brominated derivative of dimethylbenzene, which is a molecule of interest in various chemical syntheses and applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of similar brominated and methylated benzene derivatives. These papers can help infer the characteristics and potential reactivity of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves multi-step reactions starting from simpler benzene compounds. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, followed by oxidation and methylation steps[“]. Similarly, 1,4-Bis(bromomethyl)-2,5-dimethylbenzene could be synthesized through a sequence of nitration, reduction, diazotization, and bromination, as demonstrated in the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene[“]. These methods suggest that the synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene would likely involve halogenation of a dimethylbenzene precursor.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structures of various phosphino and phosphoryl benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms[“]. Similarly, the structure of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was investigated using NMR spectroscopy10. These techniques would likely be applicable in analyzing the molecular structure of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene.

Chemical Reactions Analysis

Brominated benzene derivatives are versatile in chemical reactions, serving as precursors for further functionalization or as monomers in polymer synthesis. For instance, 1,4-bis(halomethyl)benzenes have been used as monomers for the synthesis of polyphenylenevinylene derivatives, with the brominated version yielding higher molecular weights and narrower polydispersities[“]. The presence of bromomethyl groups in 1,4-Bis(bromomethyl)-2,5-dimethylbenzene suggests it could also be a valuable monomer for polymer synthesis or undergo further reactions such as cross-coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by their substituents. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different conformations and packing in the crystal structures, indicating that the physical properties can vary significantly with different crystalline environments[“]. The energetic properties of 1,4-bis-[1-methyltetrazol-5-yl]-1,4-dimethyl-2-tetrazene, a related compound, were characterized by drop hammer and pyrolysis experiments[“]. These studies suggest that the physical properties of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene would need to be determined experimentally, considering factors such as crystallinity, solubility, and stability.

Scientific research applications

Synthesis and Chemical Reactions

  • Chemical Synthesis and Derivatives: This compound has been explored in the synthesis of sulfur-functionalized benzoquinone derivatives, as part of a study on the NBS bromination of dimethoxy-dimethylbenzene (Aitken et al., 2016). Also, it has been involved in the preparation of 2,5-dimethyl-1,4-bis(carboxyalkyl)benzenes, leading to the formation of dihydropolyalkylated s-indacenes, useful in ligand chemistry (Dahrouch et al., 2001).

Material Science and Polymers

  • Self-Assembled Monolayers and Electrochemistry: Studies have shown the compound's application in creating self-assembled monolayers on gold surfaces. These monolayers are permeable to electrolytes and exhibit redox inhibition, with variations depending on the structure of the attached species (Ng et al., 1999).
  • Polymer Synthesis: It's used in the synthesis of poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], with the bis(bromomethyl) monomer yielding higher molecular weights and narrower polydispersities compared to its bis(chloromethyl) counterpart (Sanford et al., 1999).

Crystallography and Molecular Structures

  • Crystallographic Studies: The compound has been involved in various crystallographic studies to understand the molecular structures of different compounds and their physical properties. This includes investigations into molecular dimers, two-dimensional aggregates, and three-dimensional networks in crystals (Ebersbach et al., 2022).

Advanced Material Applications

  • Advanced Materials: This compound has been utilized in the creation of new polymers with high solubility in organic solvents, such as poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains, demonstrating potential in materials science (Cianga et al., 2002).

properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSYLRHTIZVVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CBr)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188661
Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)-2,5-dimethylbenzene

CAS RN

35168-62-8
Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35168-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(bromomethyl)-2,5-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.634
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
K Tanaka, T Hori, T Osaka, K Noguchi, M Hirano - Organic Letters, 2007 - ACS Publications
We have achieved the first catalytic enantioselective synthesis of planar-chiral dithiaparacyclophanes by means of cationic rhodium(I)/(S)-BINAPHANE complex-catalyzed …
Number of citations: 47 pubs.acs.org
MJ Applewhite, SV Potts - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C16H18N4S2, was prepared by the substitution reaction of two equivalents of 2-mercaptoimidazole for every bromine substituent of 1,4-bis(bromomethyl)-2,5-…
Number of citations: 7 scripts.iucr.org
YF Ng, J Strutwolf, PJ Garratt, DE Williams - Journal of Electroanalytical …, 1999 - Elsevier
Dipodand tetracations derived from 1-(11-mercaptoundecyl)-4-aza-1-azonia-bicyclo[2.2.2]octane bromide (1) and substituted bis(bromomethyl)benzenes have been self-assembled on …
Number of citations: 6 www.sciencedirect.com
WH Wang, W Dou, ZL You, WS Liu… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C16H18N4·2H2O, there is one half-molecule (organic) and one water molecule in the asymmetric unit, the organic molecule being centrosymmetric. The …
Number of citations: 3 scripts.iucr.org
P Finocchiaro, GA Consiglio, A Imbrogiano… - European polymer …, 2008 - Elsevier
New aliphatic–aromatic and fully aromatic phosphonate polyamides were prepared by polycondensation reaction of our synthesized aromatic diamine: tetraethyl[(2,5-diamino-3,6-…
Number of citations: 12 www.sciencedirect.com
F Dai, J Dou, H He, X Zhao, D Sun - Inorganic chemistry, 2010 - ACS Publications
To assemble metal−organic supramolecules such as a metallamacrcocycle and metal−organic coordination cage (MOCC), a series of flexible dicarboxylate ligands with the appropriate …
Number of citations: 88 pubs.acs.org
Q Wang, KZ Tang, WS Liu, Y Tang, MY Tan - 2010 - Wiley Online Library
A series of lanthanide metal–organic frameworks (MOFs) possessing 4f homometallic 2D noninterpenetrating (6,3) honeycomb topological network structures with lanthanide atoms …
X Song, Z Xiao, M Zhao, W Qian - Zeitschrift für anorganische …, 2014 - Wiley Online Library
The semirigid exo‐bidentate ligand 1, 4‐bis{[(2′‐picolylaminoformyl)phenoxyl]methyl}‐2, 5‐bismethylbenzene (L) was designed, synthesized, and used as building blocks for …
Number of citations: 8 onlinelibrary.wiley.com
KM Sateesha, M Pasha, MB Patil, V Vetrivelan… - Journal of the Indian …, 2023 - Elsevier
Because bioactive ester derivatives are important pharmacophores, the current study focuses on the synthesis and evaluation of their pharmacological activity. In this case, novel 1,3-…
Number of citations: 0 www.sciencedirect.com
H Kawashima, K Kawabata… - Journal of Polymer Science …, 2012 - Wiley Online Library
A poly(p‐phenylenevinylene) derivative bearing conjugated side chains (polyCPV) was synthesized by Migita‐Kosugi‐Stille type coupling polycondensation reaction. This polymer …
Number of citations: 3 onlinelibrary.wiley.com

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